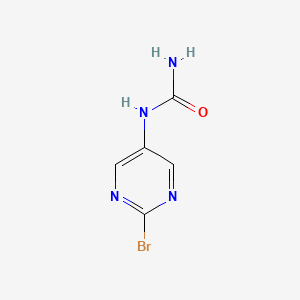

N-(2-Bromo-5-pyrimidinyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN4O |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

(2-bromopyrimidin-5-yl)urea |

InChI |

InChI=1S/C5H5BrN4O/c6-4-8-1-3(2-9-4)10-5(7)11/h1-2H,(H3,7,10,11) |

InChI Key |

AZVZLZNHADWDMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)Br)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Bromo 5 Pyrimidinyl Urea and Analogous Derivatives

Precursor-Based Synthetic Pathways

Precursor-based strategies are the most common approaches for synthesizing pyrimidine-urea derivatives. These methods rely on the sequential connection of molecular fragments, typically involving a pre-functionalized pyrimidine (B1678525) ring and a urea-forming reagent.

Utilization of Halogenated Pyrimidine Intermediates in Cross-Coupling Reactions

Halogenated pyrimidines are versatile and commercially available precursors for the synthesis of substituted pyrimidine rings. researchgate.net The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. researchgate.netproquest.com

In the context of synthesizing N-(2-Bromo-5-pyrimidinyl)urea analogues, a halogenated pyrimidine such as 2,5-dihalopyrimidine serves as a key starting material. The differential reactivity of halogens at various positions on the pyrimidine ring can be exploited for selective functionalization. For instance, halides adjacent to a ring nitrogen are often more reactive. nih.gov While direct cross-coupling to form a urea (B33335) linkage is not a standard method, these reactions are crucial for synthesizing advanced precursors. For example, a Suzuki coupling reaction can be used to introduce an aryl group at one position of a dihalogenated pyrimidine, leaving the second halogen available for subsequent conversion into a urea moiety. researchgate.netmdpi.com This stepwise approach allows for the controlled and regioselective construction of complex pyrimidine derivatives. nih.gov

A key precursor, 5-bromo-2-chloropyrimidine, can be synthesized in a one-step method from 2-hydroxypyrimidine. google.com This intermediate, possessing two different halogen atoms, offers selective reactivity for subsequent transformations.

Convergent Synthesis Approaches via Urea Linkage Formation

Convergent synthesis focuses on the formation of the central urea linkage by combining two key fragments: a pyrimidine-containing component and a suitable reaction partner.

The reaction between an amine and an isocyanate is one of the most direct and widely used methods for forming a urea bond. nih.gov This strategy can be applied in two primary ways for the synthesis of pyrimidinyl ureas:

Reaction of an Aminopyrimidine with an Isocyanate: An amino-substituted pyrimidine is reacted with a suitable isocyanate. This is a common pathway for creating a library of analogues by varying the isocyanate partner. For instance, novel menthone derivatives bearing a pyrimidine-urea moiety have been synthesized by reacting a substituted phenyl isocyanate with (5R,8S)-8-isopropyl-5-methyl-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine in toluene. frontiersin.org

Reaction of a Pyrimidinyl Isocyanate with an Amine: An isocyanate group is first installed on the pyrimidine ring. This pyrimidinyl isocyanate intermediate is then reacted with various amines. A relevant example is the synthesis of N-[4-(5-bromo-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)benzoyl]urea, which was prepared by reacting 4-(5-bromo-2-pyrimidinyloxy)-3-methylphenyl isocyanate with 2-(dimethylamino)benzamide (B8817035) in refluxing toluene. prepchem.com The isocyanate precursor itself can be generated from a corresponding carboxylic acid via a Curtius rearrangement. researchgate.net

These reactions are typically high-yielding and proceed under mild conditions. organic-chemistry.org

| Pyrimidine Precursor | Isocyanate/Amine Partner | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| (5R,8S)-8-isopropyl-5-methyl-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine | Substituted Phenyl Isocyanate | Toluene, Room Temperature, 8-12h | L-menthone-derived pyrimidine-urea | frontiersin.org |

| 4-(5-bromo-2-pyrimidinyloxy)-3-methylphenyl isocyanate | 2-(dimethylamino)benzamide | Toluene, Reflux, 4h | N,N'-disubstituted urea with bromo-pyrimidine moiety | prepchem.com |

| N,N-dimethyl-N'-hetaryl ureas (masked isocyanates) | Aryl and Alkyl Amines | Heat, Metal- and Base-free | Unsymmetrical N-Aryl/Alkyl-N'-Hetaryl Ureas | researchgate.net |

Beyond isocyanates, other methods are available for constructing the urea linkage. These often involve the reaction of an aminopyrimidine with a carbonyl source or a carbamate (B1207046) derivative. Traditional methods may use toxic reagents like phosgene, but safer alternatives such as N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) are now common. nih.gov

One documented approach involves the synthesis of pyrimidinyl benzazolyl urea derivatives by reacting pyrimidine-2-amine with methyl benzazolylcarbamate in the presence of a strong base like potassium tert-butoxide. researchgate.net This represents a reaction between an amine and a carbamate to form the urea.

Another strategy involves the direct condensation of a pyrimidine derivative with urea or a substituted urea, often requiring heat. wjarr.com For instance, pyrimidines can be generally prepared through the condensation of a three-carbon compound with urea or thiourea. wjarr.com While this often forms the pyrimidine ring itself, similar condensation logic can be applied to append a urea moiety to a pre-existing pyrimidine structure. Amide groups on pyrimidine nucleosides can also be activated using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to facilitate reactions with various nucleophiles to functionalize the ring. nih.gov

| Pyrimidine Precursor | Reagent(s) | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Pyrimidine-2-amine | Methyl benzazolylcarbamate, K-t-BuO, DMF | Amine-carbamate condensation | Pyrimidinyl benzazolyl urea | researchgate.net |

| Chalcones | Urea, KOH, Ethanol | Condensation to form pyrimidine ring with urea incorporated | Substituted pyrimidines | semanticscholar.org |

| Primary Amides | Phenyliodine diacetate, Ammonia (B1221849) source | In situ Hofmann rearrangement to isocyanate, then trapping | N-substituted ureas | organic-chemistry.org |

Multi-Component Reaction Design for Pyrimidine-Urea Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating substantial parts of all starting materials. researchgate.net This strategy offers advantages in terms of atom economy, reduced reaction time, and simplified purification.

Biginelli-Type Reactions and Related Condensations

The Biginelli reaction, first reported in 1891, is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org The classical reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. acs.org

The reaction mechanism is understood to begin with the rate-determining nucleophilic addition of urea to the aldehyde, which, after condensation, forms an N-acyliminium ion intermediate. acs.org This electrophilic intermediate is then intercepted by the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. wikipedia.org

Numerous modifications and improvements to the original Biginelli protocol have been developed, including the use of various Lewis or Brønsted acid catalysts and solvent-free conditions to enhance yields and broaden the substrate scope. scielo.org.mxnih.gov While this reaction directly builds the pyrimidine ring integrated with a urea element, it stands as a powerful demonstration of MCRs for accessing the core pyrimidine-urea scaffold. biomedres.us Related three-component reactions using malononitrile, aldehydes, and urea/thiourea have also been developed to synthesize pyrimidine derivatives. researchgate.net

| Components | Catalyst/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde, Ethyl Acetoacetate, Urea | HCl, Ethanol, Heat | 3,4-Dihydropyrimidin-2(1H)-one (DHPM) | Classic Biginelli protocol | acs.org |

| Aromatic Aldehyde, Acetylacetone, Urea | Dicalcium Phosphate Dihydrate (DCPD), EtOH, Reflux | DHPM derivative | Green, reusable heterogeneous catalyst | scielo.org.mx |

| Methyl Aroylpyruvate, Aromatic Aldehyde, Urea, Methanol | Sodium Hydrogen Sulfate | Functionalized hexahydropyrimidine | Four-component reaction | biomedres.us |

| Malononitrile, Aldehydes, Urea/Thiourea | Nanosized MgO, EtOH, Reflux | Pyrimidine derivative | Highly effective heterogeneous base catalyst | researchgate.net |

Expedient One-Pot Synthesis Protocols

One-pot syntheses offer a streamlined approach to complex molecules by performing multiple reaction steps in a single vessel, thereby avoiding the isolation and purification of intermediates. This approach is highly valued for its efficiency in terms of time, resources, and waste reduction. For the synthesis of pyrimidine-urea derivatives, multicomponent reactions are particularly prominent.

A common one-pot strategy involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea or a urea derivative, famously known as the Biginelli reaction. orgchemres.orgacs.org While not directly producing this compound, this reaction is fundamental to creating the dihydropyrimidine (B8664642) core, which can be further functionalized. For instance, a three-component reaction of an appropriate aldehyde, a β-ketoester, and urea can yield a dihydropyrimidinone, which could then undergo bromination and subsequent modifications. researchgate.net

Another expedient one-pot approach involves the reaction of 2-aminobenzamide (B116534) with benzaldehyde (B42025) derivatives to form 2,3-dihydroquinazolin-4(1H)-ones, which are structurally related to pyrimidine ureas. orgchemres.org The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, can serve as both a green solvent and a catalyst in these reactions, simplifying the process and enhancing its environmental profile. orgchemres.org

| Reaction Type | Reactants | Key Features | Reference |

| Biginelli-type Reaction | Aldehyde, β-Ketoester, Urea | Forms dihydropyrimidinone core | orgchemres.orgacs.org |

| Multicomponent Condensation | 2-Aminobenzamide, Benzaldehyde | Yields quinazolinone derivatives | orgchemres.org |

| Chalcone Condensation | Chalcone, Urea/Thiourea | Synthesis of disubstituted pyrimidines | semanticscholar.orgscispace.comijper.orgresearchgate.net |

Catalytic Strategies in Pyrimidine-Urea Formation

Catalysis is central to the efficient and selective synthesis of pyrimidine-urea scaffolds, with both metal- and organo-catalysis playing crucial roles.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which is a key step in the synthesis of N-aryl ureas, including this compound. acs.orgresearchgate.net The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, can be adapted for the coupling of an aryl halide (like 2,5-dibromopyrimidine) with urea or a protected urea equivalent. acs.orgresearchgate.net

The synthesis would likely involve the reaction of a 5-substituted-2-halopyrimidine with urea in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base. researchgate.netresearchgate.net A significant challenge in the cross-coupling of urea is controlling the degree of arylation to prevent the formation of di- and tri-arylated products. researchgate.net The choice of catalyst system and reaction conditions is therefore critical to achieving mono-arylation.

A plausible route to this compound could involve the palladium-catalyzed coupling of 2,5-dibromopyrimidine (B1337857) with an ammonia equivalent, followed by reaction with an isocyanate, or a direct coupling with urea itself under carefully controlled conditions.

| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference |

| Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Aryl Halide, Urea | Buchwald-Hartwig Amination | High efficiency for C-N bond formation | researchgate.net |

| Pd(OAc)₂ / PPh₃ / K₂CO₃ | 5-Bromo-2-substituted pyridine (B92270), Amine | Suzuki-type Coupling | Versatile for building complex structures | google.com |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a greener alternative to metal-based catalysis. In the context of pyrimidine-urea synthesis, urea itself has been shown to act as an efficient and recyclable organocatalyst for the formation of annulated pyrimidines via a Knoevenagel-Michael addition pathway. researchgate.net This approach offers mild reaction conditions, excellent yields, and operational simplicity. researchgate.net

Bifunctional organocatalysts, such as N-sulfinylureas and thioureas with a pyrrolidine (B122466) unit, have been developed for asymmetric Michael additions, demonstrating the potential for creating chiral pyrimidine-urea derivatives. beilstein-journals.org These catalysts operate through a dual activation mode, combining enamine activation with hydrogen-bond activation. beilstein-journals.org

Heterogeneous catalysts are also gaining traction due to their ease of separation and recyclability. For urea synthesis in general, catalysts like indium hydroxide (B78521) and heterostructured Cu-Bi bimetallic catalysts are being explored for the electrochemical synthesis of urea from CO₂ and nitrogen sources. springernature.comacs.org While not directly applied to this compound, these advancements point towards more sustainable catalytic systems for urea-containing compounds.

Solid-Phase Synthetic Techniques for Urea-Containing Heterocycles

Solid-phase synthesis offers a powerful platform for the preparation of libraries of heterocyclic compounds for high-throughput screening. nih.govacs.orgsigmaaldrich.comcapes.gov.bracs.orgacs.orgresearchgate.netmdpi.com This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin.

For the synthesis of urea-containing heterocycles, a common strategy involves attaching an amino-functionalized heterocycle to a resin, followed by reaction with an isocyanate to form the urea linkage. acs.org An efficient solid-phase synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been described where a polymer-bound pyrimidine is reacted with urea or thiourea, followed by cleavage from the support. nih.gov

Another approach involves the cyclative cleavage of a carbamate linkage. acs.org For instance, an amino-nitropyridine can be attached to a resin via a carbamate, which after a series of transformations, undergoes cyclative cleavage to yield substituted imidazo[4,5-b]pyridin-2-ones, a class of cyclic ureas. acs.org This traceless synthesis strategy is highly adaptable for creating diverse libraries of urea-containing heterocycles.

| Solid-Phase Strategy | Key Steps | Product Type | Reference |

| Resin-bound Pyrimidine | Reaction with urea/thiourea, Cleavage | Pyrimido[4,5-d]pyrimidines | nih.gov |

| Cyclative Cleavage | Carbamate linkage, Cyclization, Cleavage | Imidazo[4,5-b]pyridine-2-ones | acs.org |

| Urea Formation on Resin | Reaction of resin-bound amine with isocyanate | Trisubstituted thiazolo[4,5-d]pyrimidine-5,7-diones | acs.org |

Principles of Green Chemistry in Pyrimidine-Urea Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine-urea derivatives to minimize environmental impact. orgchemres.orgresearchgate.netsemanticscholar.orgscispace.comspringernature.comresearch.csiro.aunih.govresearchgate.netrsc.orgrasayanjournal.co.inresearcher.life Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalytic methods.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrimidine derivatives from chalcones and urea. semanticscholar.orgscispace.comresearcher.life This method is considered an environmentally friendly procedure. semanticscholar.orgscispace.com Solvent-free "grindstone chemistry" techniques, catalyzed by simple metal salts, have also been employed for the efficient and high-yield synthesis of dihydropyrimidinones. researchgate.net

Chemical Transformations and Reaction Mechanisms of N 2 Bromo 5 Pyrimidinyl Urea Derivatives

Reactivity at the Bromine Center of the Pyrimidine (B1678525) Ring

The bromine atom at the C2 position of the pyrimidine ring is an excellent leaving group, making this position highly susceptible to various substitution and coupling reactions. The electron-deficient nature of the pyrimidine ring further activates the C2 position towards nucleophilic attack and facilitates palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Bromo-Pyrimidine Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the 2-bromopyrimidine (B22483) core. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbon bearing the bromine atom, forming a temporary, resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it significantly more reactive towards SNAr than corresponding halobenzenes and even halopyridines. researchgate.net This enhanced reactivity allows substitutions to occur under relatively mild conditions with a variety of nucleophiles, including amines, alcohols, and thiols. For instance, reactions with amines can often be conducted in water, presenting a greener alternative to traditional organic solvents. researchgate.net

The general mechanism involves the attack of a nucleophile (Nu⁻) at the C2 position, followed by the expulsion of the bromide leaving group.

Representative SNAr Reactions on 2-Bromopyrimidine Scaffolds

| Electrophile | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromopyrimidine | Morpholine | K₂CO₃ | H₂O | 100 °C | 2-Morpholinopyrimidine | 95 |

| 2-Bromopyrimidine | Benzylamine | KF | H₂O | 100 °C | N-Benzylpyrimidin-2-amine | 98 |

| 2-Bromopyrimidine | Sodium Methoxide | - | Methanol | Reflux | 2-Methoxypyrimidine | High |

This table presents illustrative data compiled from typical SNAr reactions on 2-halopyrimidine and related scaffolds. researchgate.netresearchgate.net

Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation via Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C2 position of the pyrimidine ring, offering access to compounds that are difficult to synthesize via traditional methods.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For derivatives of N-(2-Bromo-5-pyrimidinyl)urea, this reaction enables the introduction of a wide range of aryl, heteroaryl, alkyl, or alkenyl substituents at the C2 position. The catalytic cycle involves the oxidative addition of the bromopyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. thieme-connect.demdpi.com

The reaction is compatible with a broad array of functional groups and typically proceeds with high yields and selectivity. researchgate.net A variety of palladium sources and ligands can be employed to facilitate the coupling, even with challenging substrates like unstable heteroaryl boronic acids. tandfonline.com

Examples of Suzuki-Miyaura Coupling with Bromo-Pyrimidines

| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromopyrimidine | Furan-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good |

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 91 |

| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 56 |

Data in this table is representative of typical Suzuki-Miyaura reaction conditions and yields for brominated pyrimidines and related heterocycles. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. mdpi.com This method is particularly valuable for synthesizing N-aryl and N-heteroaryl derivatives of 5-aminopyrimidine (B1217817) from the this compound starting material. The reaction has broad scope, accommodating primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.gov

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a strong base (such as sodium tert-butoxide), and reductive elimination. mdpi.comresearchgate.net The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. nih.gov This method provides a powerful alternative to SNAr for C-N bond formation, especially for less reactive amines. researchgate.netnih.gov

Representative Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 98 |

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-Pd-G3 | LiHMDS | 1,4-Dioxane | 86 |

| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 90-99 |

This table illustrates typical conditions for Buchwald-Hartwig amination on bromo-pyridines and -pyrimidines, which are analogous substrates. nih.govresearchgate.netnih.gov

Beyond Suzuki and Buchwald-Hartwig reactions, the bromo-pyrimidine core can participate in a variety of other important transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds. researchgate.netrsc.org It is a highly effective method for introducing alkynyl moieties onto the pyrimidine ring, which are valuable intermediates for further synthetic transformations. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. acs.orgnih.gov This reaction provides a direct method for the vinylation of the pyrimidine core.

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound (stannane). The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.

Transformations Involving the Urea (B33335) Functional Group

The urea moiety in this compound derivatives is also a site for chemical transformations, most notably through intramolecular cyclization reactions. When a suitable functional group is present on the pyrimidine ring, typically adjacent to the urea at the C4 or C6 position, the urea nitrogens can act as nucleophiles to form new fused heterocyclic ring systems.

A common transformation involves the cyclization of 5-ureidopyrimidines that also bear a reactive group at the C6 position, such as an amino group. For instance, 6-aminopyrimidine derivatives can react with various reagents to form fused pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.netnih.gov In these reactions, the exocyclic amino group and one of the urea nitrogens act as the two nucleophilic centers that form the new pyrimidine ring. These cyclizations can be promoted by reagents that provide the missing carbon atom for the new ring, such as aldehydes or orthoformates. researchgate.net

This strategy allows for the construction of complex, bicyclic heteroaromatic scaffolds from simpler pyrimidine precursors. The specific reaction pathway and resulting product depend on the nature of the substituents on the pyrimidine ring and the cyclizing agent used.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Morpholinopyrimidine |

| N-Benzylpyrimidin-2-amine |

| 2-Methoxypyrimidine |

| 2-Thiopyridine |

| Furan-3-boronic acid |

| 2-Bromo-5-(bromomethyl)thiophene |

| Phenylboronic acid |

| 5-Pyrimidylboronic acid |

| 4,6-Dichloropyrimidine |

| 4-Methylphenylboronic acid |

| Diethylamine |

| 3-Bromo-2-aminopyridine |

| Morpholine |

| Phenylurea |

| 2,4,6-Trichloropyrimidine |

Derivatization Reactions of Urea Nitrogen Atoms

The urea moiety of this compound possesses two nitrogen atoms with distinct reactivity, offering avenues for derivatization. These reactions are crucial for modifying the compound's physicochemical properties and for synthesizing more complex molecules. The terminal nitrogen (N') is generally more nucleophilic and less sterically hindered than the nitrogen atom directly attached to the pyrimidine ring (N).

Common derivatization strategies involve N-alkylation, N-acylation, and condensation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base to deprotonate the urea nitrogen, enhancing its nucleophilicity. The choice of base and reaction conditions can influence the selectivity between the two nitrogen atoms. Similarly, N-acylation with acyl chlorides or anhydrides introduces acyl groups, leading to the formation of N-acylureas.

Another significant derivatization route is the reaction with isocyanates or isothiocyanates, which yields biuret (B89757) or thiobiuret (B3050041) derivatives, respectively. These reactions typically proceed by the nucleophilic attack of the terminal urea nitrogen onto the electrophilic carbon of the isocyanate or isothiocyanate. Such derivatizations are often employed in the synthesis of compounds with potential biological activity. nih.gov The general conditions for these transformations are summarized in the table below.

Table 1: General Conditions for Derivatization of Urea Nitrogen Atoms

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Anhydrous solvent (e.g., DMF, THF), 0 °C to RT | N-Alkylurea |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Inert solvent (e.g., DCM), 0 °C to RT | N-Acylurea |

| Reaction with Isocyanates | Aryl/Alkyl isocyanate (e.g., PhNCO) | Aprotic solvent (e.g., Toluene), Heat | Biuret derivative |

| Reaction with Isothiocyanates | Aryl/Alkyl isothiocyanate (e.g., PhNCS) | Polar solvent (e.g., Ethanol), Reflux | Thiobiuret derivative |

Intramolecular Cyclization to Fused Heterocyclic Systems

The structure of this compound, featuring a reactive bromine atom and a nucleophilic urea group in proximity on the pyrimidine scaffold, is well-suited for intramolecular cyclization reactions. These reactions lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov

One common pathway involves the intramolecular nucleophilic substitution of the bromine atom at the C2 position by one of the urea nitrogen atoms. This process, often facilitated by a base, results in the formation of a five- or six-membered ring fused to the pyrimidine core. For instance, deprotonation of the terminal urea nitrogen can lead to a nucleophilic attack on the C2 carbon, displacing the bromide and forming a pyrimido[1,6-c] nih.govmdpi.comresearchgate.nettriazine ring system.

Alternatively, if the terminal nitrogen is first derivatized with a group containing an electrophilic center, subsequent cyclization can occur. For example, acylation of the terminal nitrogen followed by base-catalyzed condensation can lead to the formation of fused pyrimidone derivatives. The regioselectivity of the cyclization is dependent on the reaction conditions and the nature of the substituents. nih.gov These cyclization reactions are a powerful tool for building molecular complexity from a relatively simple precursor. researchgate.net

Hydrolytic Cleavage and Degradation Pathways of the Urea Linkage

The urea linkage in this compound is susceptible to hydrolytic cleavage under both acidic and basic conditions, leading to the degradation of the molecule. nih.gov Understanding these degradation pathways is essential for determining the compound's stability and metabolic fate.

Under acidic hydrolysis, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-bromo-5-aminopyrimidine and carbamic acid. Carbamic acid is unstable and decomposes further into carbon dioxide and ammonia (B1221849). google.com

In basic conditions, hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate can then expel the 2-bromo-5-aminopyrimidinyl anion or the amide anion. Protonation of the leaving groups yields 2-bromo-5-aminopyrimidine and carbonate. google.com

The pyrimidine ring itself can also undergo degradation, although this typically requires more forcing conditions. The ultimate degradation products of the pyrimidine ring are small, highly soluble molecules such as β-alanine, ammonia, and carbon dioxide. pharmacy180.comslideshare.net

Table 2: Products of Urea Linkage Hydrolysis

| Condition | Initial Products | Final Decomposition Products |

|---|---|---|

| Acidic Hydrolysis | 2-Bromo-5-aminopyrimidine, Carbamic acid | 2-Bromo-5-aminopyrimidine, CO₂, NH₃ |

| Basic Hydrolysis | 2-Bromo-5-aminopyrimidine, Carbonate | 2-Bromo-5-aminopyrimidine, CO₃²⁻ |

Reactivity and Electron Density Modulation of the Pyrimidine Nucleus

Influence of Bromine on Pyrimidine Electrophilic and Nucleophilic Sites

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org The introduction of a bromine atom at the C2 position further modulates the electron density and reactivity of the ring. Bromine exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect).

Conversely, the electron-withdrawing nature of the bromine atom and the ring nitrogens activates the pyrimidine nucleus towards nucleophilic aromatic substitution (SNAr). The carbons at positions 2, 4, and 6 are the most electron-deficient and are therefore the primary sites for nucleophilic attack. wikipedia.org The bromine atom at C2 serves as an excellent leaving group in such reactions. The urea substituent at the C5 position, being an activating group, can influence the regioselectivity of these reactions by donating electron density through resonance, though its effect is generally less pronounced than the directing effects of the ring nitrogens and the bromine.

Regioselective Functionalization of the Pyrimidine Ring

The distinct electronic properties of the substituted pyrimidine ring in this compound allow for its regioselective functionalization. The primary site for functionalization is the C2 position, owing to the presence of the labile bromine atom.

Nucleophilic aromatic substitution (SNAr) at C2 is a key transformation. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide to introduce new functional groups. This reaction is fundamental for the synthesis of diverse 2-substituted-5-(ureido)pyrimidines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, provide another powerful method for functionalizing the C2 position. These reactions involve the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. The Suzuki coupling of 2,4-dichloropyrimidines has been shown to proceed with high regioselectivity at the C4 position, and similar selectivity for the more reactive halogen is expected. mdpi.com In the case of this compound, the C2 position is the exclusive site for such cross-coupling reactions.

While electrophilic substitution is disfavored, if forced, it would most likely occur at the C5 position, which is the least electron-deficient carbon in the pyrimidine ring. However, the presence of the urea group at this position makes direct electrophilic substitution at the ring challenging. Functionalization at other positions, such as C4 or C6, typically requires initial modification of the molecule, for example, through metalation- T-substitution sequences.

Table 3: Regioselective Functionalization Reactions

| Position | Reaction Type | Example Reagent | Product |

|---|---|---|---|

| C2 | Nucleophilic Aromatic Substitution | Morpholine | N-(2-Morpholino-5-pyrimidinyl)urea |

| C2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | N-(2-Phenyl-5-pyrimidinyl)urea |

| C2 | Stille Coupling | Tributyl(vinyl)tin, Pd(PPh₃)₄ | N-(2-Vinyl-5-pyrimidinyl)urea |

| C4/C6 | Nucleophilic Attack (potential) | Strong nucleophiles (e.g., organolithiums) | 4- or 6-substituted derivatives |

Structural Elucidation and Intermolecular Interactions in Pyrimidine Urea Systems

Advanced Crystallographic Investigations

Crystallographic techniques are paramount in determining the three-dimensional arrangement of atoms within a crystalline solid. For pyrimidine-urea derivatives, these methods reveal crucial details about their molecular and electronic structure.

In a typical pyrimidine-urea structure, the urea (B33335) moiety and the pyrimidine (B1678525) ring are expected to be essentially planar. nih.gov The C-N and C=O bond lengths within the urea group, and the C-C, C-N, and C-Br bond lengths in the bromopyrimidine ring, can be accurately determined. For instance, in N-(4-Bromophenyl)urea, the urea moiety shows a maximum deviation from planarity of only 0.003 Å. nih.gov Similar planarity would be expected for the constituent parts of N-(2-Bromo-5-pyrimidinyl)urea. The key geometric parameters determined by SCXRD are summarized in the table below, with expected values based on related structures.

| Parameter | Expected Value Range (Å) |

| C=O (Urea) | 1.23 - 1.26 |

| C-N (Urea) | 1.33 - 1.38 |

| N-H (Urea) | 0.85 - 0.90 |

| C-Br (Pyrimidine) | 1.88 - 1.92 |

| C-N (Pyrimidine Ring) | 1.32 - 1.39 |

| C-C (Pyrimidine Ring) | 1.37 - 1.41 |

| Note: These are generalized expected values based on similar molecular fragments. |

The relative orientation of the pyrimidine ring and the urea group is a key conformational feature. In N-aryl ureas, a significant dihedral angle often exists between the plane of the aromatic ring and the plane of the urea moiety. For example, in N-(4-Bromophenyl)urea, this dihedral angle is 47.8°. nih.gov A similar twisted conformation is anticipated for this compound, which can influence the pattern of intermolecular interactions.

Tautomerism is another important consideration in pyrimidine-urea systems. The ureido-pyrimidinone motif, which is structurally related, is known to exhibit keto-enol tautomerism. nih.gov While the urea group itself is generally stable in its keto form, the pyrimidine ring can, under certain conditions, exhibit different tautomeric forms, which would significantly alter its hydrogen bonding capabilities. However, for this compound, the keto form of the urea moiety is expected to be the overwhelmingly predominant tautomer.

Supramolecular Architecture and Crystal Packing Analysis

The arrangement of molecules in the crystal lattice, or supramolecular architecture, is dictated by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials.

Hydrogen bonds are the most significant intermolecular interactions in pyrimidine-urea systems. The urea group provides two N-H donors and one C=O acceptor, making it an excellent motif for forming robust hydrogen-bonded networks. nih.gov In the crystal structure of N-(4-Bromophenyl)urea, the carbonyl oxygen acts as a trifurcated acceptor, forming N-H···O hydrogen bonds with three neighboring molecules. nih.gov This leads to the formation of layers within the crystal structure.

For this compound, a similar strong N-H···O hydrogen bonding network is expected to be a primary feature of its crystal packing. The pyrimidine ring also contains nitrogen atoms that can act as hydrogen bond acceptors, potentially leading to more complex, three-dimensional networks. The strength and geometry of these hydrogen bonds can be characterized by the donor-acceptor distances and angles, as determined by SCXRD.

| Hydrogen Bond Type | Expected Donor-Acceptor Distance (Å) |

| N-H···O=C | 2.8 - 3.1 |

| N-H···N (pyrimidine) | 2.9 - 3.2 |

| C-H···O=C | 3.1 - 3.5 |

| Note: These are generalized expected values. |

Other weak non-covalent interactions, such as C-H···O and C-H···N hydrogen bonds, also play a role in the supramolecular assembly. acs.org Although individually weaker than conventional hydrogen bonds, the cumulative effect of these interactions can be substantial in directing the crystal packing.

The presence of a bromine atom on the pyrimidine ring introduces the possibility of halogen bonding. rsc.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. acs.orgnih.gov The strength of the halogen bond is influenced by the electron-withdrawing character of the group to which the halogen is attached. acs.orgnih.gov

In this compound, the bromine atom is attached to an electron-deficient pyrimidine ring, which can enhance its ability to form halogen bonds. researchgate.net Potential halogen bond acceptors in the crystal lattice include the carbonyl oxygen of the urea group and the nitrogen atoms of the pyrimidine ring of neighboring molecules. These C-Br···O or C-Br···N interactions can act as directional forces, influencing the supramolecular assembly in conjunction with the stronger hydrogen bonds. rsc.org The analysis of interatomic distances and angles involving the bromine atom in a crystal structure would reveal the presence and significance of such interactions.

Spectroscopic Characterization Techniques for Structural Confirmation

The structural confirmation of a synthesized compound like this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to confirm the connectivity of the pyrimidine and urea moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=O stretching of the urea group and the vibrations of the pyrimidine ring.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Despite the critical role of these techniques, specific spectroscopic data (chemical shifts, vibrational frequencies, mass-to-charge ratios) for this compound are not available in the reviewed literature.

Computational and Theoretical Analyses of this compound Remain Largely Undocumented in Public Scientific Literature

While the broader class of pyrimidine-urea derivatives has been the subject of numerous computational studies, providing insights into their potential as therapeutic agents, this specific bromo-substituted variant appears to be uncharacterized in theoretical and computational research domains. rsc.orgeurjchem.comnih.govtandfonline.comresearchgate.net

Generally, computational studies on related pyrimidine and urea-containing molecules encompass a range of analyses that would be theoretically applicable to this compound. These include:

Quantum Chemical Calculations: These studies typically use methods like Density Functional Theory (DFT) to explore a molecule's properties. rsc.orgeurjchem.comresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand chemical reactivity and electronic transitions. The energy gap between them is a crucial indicator of molecular stability. researchgate.net

Charge Distribution Analysis: Methods such as Mulliken population analysis are employed to determine the partial atomic charges, identifying electrophilic and nucleophilic sites within the molecule.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface, providing a guide to the regions most likely to engage in electrophilic or nucleophilic interactions.

Molecular Dynamics (MD) Simulations: MD simulations are often used to explore the conformational landscape of a molecule over time, revealing its flexibility, stability, and how it might interact with its environment, such as a solvent or a biological receptor. tandfonline.com

In Silico Modeling of Molecular Interactions:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor, such as an enzyme or protein. It is widely used to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Studies on related pyrimidine compounds have explored their interactions with targets like the DNA gyrase receptor and urease. tandfonline.comresearchgate.net

Although these computational methods are standard for characterizing novel compounds, specific data sets, including HOMO/LUMO energy values, Mulliken charge distributions, MEP maps, conformational analyses, and docking scores for this compound, have not been located in the reviewed scientific papers and databases. The synthesis and biological activity of various pyrimidinyl ureas have been reported, but these studies often lack an in-depth computational component for each synthesized analogue. nih.gov Therefore, a detailed article conforming to the requested structure with specific research findings for this compound cannot be generated at this time.

Computational and Theoretical Investigations of N 2 Bromo 5 Pyrimidinyl Urea

In Silico Modeling of Molecular Interactions

Binding Energy Calculations and Interaction Hotspot Identification

Computational methods are essential for predicting how a ligand such as N-(2-Bromo-5-pyrimidinyl)urea will interact with a biological target. Binding energy calculations and the identification of interaction hotspots are key to understanding the stability and specificity of the ligand-receptor complex.

Molecular docking is a primary tool used to predict the binding conformation and affinity of a ligand to a target protein. For instance, in studies involving pyrimidine-urea hybrids and other related derivatives, docking simulations have been crucial. These simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding free energy. A more negative score typically indicates a more favorable binding interaction. For example, docking studies on 1,2,3-triazole-pyrimidine-urea hybrids targeting the mesenchymal-epithelial transition factor (c-Met), a key target in gastric cancer, have shown compounds with docking scores as low as -10.1 kcal/mol. researchgate.net Similarly, docking of pyrimidinyl derivatives into the active site of proteins like B-cell lymphoma 2 (Bcl-2) has revealed binding scores of up to -9.3 kcal/mol. researchgate.net These values suggest strong and stable binding.

Interaction hotspots are specific residues within the protein's binding site that contribute significantly to the binding energy. These are often identified through the analysis of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. For pyrimidine (B1678525) and urea-based inhibitors, the urea (B33335) moiety is particularly adept at forming hydrogen bonds with key amino acid residues in the kinase hinge region or the DFG (Asp-Phe-Gly) motif. nih.gov Molecular dynamics simulations further refine this understanding by revealing the stability of these interactions over time. Studies on pyridine (B92270) derivative inhibitors have identified specific residues like Gly605 and Leu654 as crucial hotspots for maintaining a stable binding within the catalytic site of kinases. sci-hub.se The analysis of these interactions is critical for explaining the inhibitory activity and guiding the design of more potent molecules.

Table 1: Examples of Calculated Binding Energies for Related Pyrimidine and Urea Derivatives This table is illustrative and based on data for structurally related compounds to demonstrate typical binding energy values obtained through computational studies.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole-Pyrimidine-Urea Hybrid | c-Met (2WGJ) | -10.1 | Not Specified | researchgate.net |

| C14-Urea-Tetrandrine Derivative | Bcl-2 | -9.3 | Not Specified (Hydrophobic and H-bond interactions) | researchgate.net |

| Thiourea Derivative | VEGFR-2 | -22.84 (ΔG) | Glu883, Asp1044 | biointerfaceresearch.com |

| Thienopyrimidine Urea Derivative | VEGFR-2 | Not Specified (IC50 = 0.2 µM) | Not Specified | acs.orgijritcc.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity of new compounds and for understanding which structural features are most important for a desired effect.

Development of Predictive Models for Chemical Properties and Transformations

Predictive models for chemical properties, such as solubility, lipophilicity, and toxicity, are crucial in early-stage drug discovery. ijritcc.orgnumberanalytics.com For classes of compounds like pyrimidine derivatives, various QSAR/QSPR models have been developed. These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build a predictive equation. nih.gov Descriptors can be constitutional (e.g., molecular weight), topological, geometrical, or electronic in nature.

For example, a 2D-QSAR study on novel bromo-pyrimidine derivatives designed as potential antibacterial agents resulted in a model with a high correlation coefficient (R² = 0.9633), indicating its strong predictive power. researchgate.net Similarly, QSAR models have been successfully built for thienopyrimidine urea derivatives to predict their antitumor properties, yielding a model with an R² of 0.814. acs.orgijritcc.org The development of such models typically involves:

Data Curation: Assembling a dataset of compounds with known properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to create a predictive equation. nih.govnih.gov

Validation: Rigorously testing the model's predictive ability using internal and external validation techniques to ensure it is robust and not overfitted. sci-hub.se

These models can then be used to predict the properties of untested compounds like this compound, helping to prioritize it for synthesis and testing.

Table 2: Statistical Parameters of Representative QSAR Models for Pyrimidine Derivatives

| Compound Class | Predicted Activity | Modeling Method | R² (Correlation Coefficient) | Q² (Cross-validated R²) | Reference |

|---|---|---|---|---|---|

| Bromo-pyrimidine Derivatives | Antibacterial (Anti-E. Coli) | 2D-QSAR (MLR) | 0.9633 | 0.9538 | researchgate.net |

| Thienopyrimidine Urea Derivatives | Antitumor (MCF-7) | 3D-QSAR | 0.814 | Not Reported | acs.orgijritcc.org |

| Furopyrimidine & Thienopyrimidine Derivatives | VEGFR-2 Inhibition | MLR | 0.889 | Not Reported | nih.govnih.govmui.ac.ir |

| Furopyrimidine & Thienopyrimidine Derivatives | VEGFR-2 Inhibition | ANN | 0.998 | Higher than MLR model | nih.govnih.govmui.ac.ir |

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which are applicable to the discovery and optimization of compounds like this compound.

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules known to be active. acs.org Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. For instance, a ligand-based approach was used to discover a novel series of 2-aminopyrimidine (B69317) inhibitors of the Receptor for Advanced Glycation End products (RAGE). mdpi.com Virtual screening of large compound libraries against a pharmacophore model can identify new chemical scaffolds with the potential for the desired biological activity. researchgate.net

Structure-based drug design is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This approach involves docking candidate molecules into the target's binding site to predict binding modes and affinities, as described in section 5.3.2. This detailed structural information allows for the rational design of modifications to a ligand to improve its fit and interactions with the target. The development of potent macrocyclic checkpoint kinase 1 (Chk1) inhibitors was guided by the crystallographic analysis of a urea-Chk1 complex, a prime example of structure-based design. acs.orgresearchgate.net Similarly, the optimization of pyrimidine-based inhibitors of phosphodiesterase 10A (PDE10A) was successfully guided by X-ray co-crystal structures. nih.gov These principles allow for the iterative improvement of lead compounds, enhancing potency and selectivity.

Advanced Applications and Future Research Directions of Bromo Pyrimidinyl Urea Compounds

N-(2-Bromo-5-pyrimidinyl)urea as a Strategic Chemical Intermediate

This compound serves as a crucial building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. Its utility as a strategic chemical intermediate stems from the distinct reactivity of the bromo and urea (B33335) functionalities, allowing for sequential and selective chemical transformations.

Building Block for Complex Heterocyclic Scaffolds

The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids and is prevalent in a wide array of biologically active compounds. mdpi.com The presence of the bromine atom on the pyrimidine ring of this compound makes it an excellent substrate for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. These reactions enable the introduction of diverse aryl, heteroaryl, and amino groups, leading to the synthesis of complex heterocyclic scaffolds. For instance, the pyrimidine core can be fused with other heterocyclic rings like quinazoline, thienopyrimidine, and pyridopyrimidine to enhance bioavailability and selectivity. ijsat.org The urea moiety can also participate in cyclization reactions, further expanding the diversity of accessible heterocyclic systems. nih.govrsc.org The synthesis of pyrimido[4,5-d]pyrimidines, for example, can be achieved through multicomponent reactions involving urea derivatives. rsc.org

The versatility of the pyrimidine scaffold is further demonstrated by its incorporation into kinase inhibitors, antimetabolites, and DNA-intercalating agents. ijsat.org The ability to construct such a wide range of heterocyclic structures from a single, readily available intermediate underscores the strategic importance of this compound in synthetic organic chemistry.

Precursor in the Synthesis of Advanced Organic Materials

The unique electronic and structural properties of pyrimidine-urea derivatives make them attractive candidates for the development of advanced organic materials. The electron-donating and -withdrawing characteristics of the substituents on the pyrimidine ring can be fine-tuned to modulate the material's optical and electronic properties. For example, the introduction of electron-withdrawing groups like nitro or chloro at specific positions on the pyrimidine ring has been shown to enhance the biological activity of the resulting compounds, a principle that can be extended to materials design. ijsat.orgresearchgate.net

The ability of the urea group to form strong hydrogen bonds is a key feature in directing the self-assembly of these molecules into well-ordered supramolecular structures. nih.gov This property is crucial for the design of materials with specific functionalities, such as liquid crystals, organic light-emitting diodes (OLEDs), and nonlinear optical materials. acs.org The bromine atom provides a handle for further functionalization, allowing for the attachment of polymers or other functional groups to create hybrid materials with tailored properties.

Contributions to Materials Science and Functional Materials Design

The design of functional materials based on bromo-pyrimidinyl urea compounds leverages the inherent properties of the pyrimidine and urea moieties. The pyrimidine ring, being a π-deficient heterocycle, can participate in π-π stacking interactions, which are important for charge transport in organic semiconductors. The urea group's capacity for hydrogen bonding allows for the creation of robust, self-assembled networks. nih.gov

The combination of these features enables the design of materials with a range of applications. For instance, pyrimidine derivatives have been investigated as components of nonlinear optical materials and dyes. acs.org The ability to tune the electronic properties through substitution on the pyrimidine ring allows for the development of materials with specific absorption and emission characteristics, which is critical for applications in photonics and optoelectronics.

Concepts in Molecular Recognition and Chemical Sensing through Design

The urea functionality is a powerful hydrogen bond donor and acceptor, making it an excellent motif for molecular recognition. nih.gov This property is central to the design of synthetic receptors capable of selectively binding to specific anions or neutral molecules. The pyrimidine ring can also participate in non-covalent interactions, such as π-π stacking and CH-π interactions, further enhancing the binding affinity and selectivity of the receptor. mdpi.com

The design of chemical sensors based on bromo-pyrimidinyl urea compounds often involves incorporating a signaling unit that responds to the binding event. This can be a fluorescent or chromogenic group whose optical properties change upon complexation with the target analyte. The bromine atom can serve as a point of attachment for such signaling moieties. The ability to create receptors with high selectivity for specific ions or molecules is crucial for applications in environmental monitoring, medical diagnostics, and process control.

Integration within Hybrid Molecular Systems for Synergistic Effects

The concept of molecular hybridization involves combining two or more distinct pharmacophores or functional units into a single molecule to achieve synergistic or additive effects. researchgate.net Bromo-pyrimidinyl urea compounds are ideal scaffolds for this approach. The pyrimidine core is a well-established pharmacophore in its own right, and the urea moiety can be linked to other bioactive fragments to create hybrid molecules with enhanced potency or novel mechanisms of action. mdpi.comijsat.orgbohrium.com

For example, hybrid molecules linking pyrimidine with triazoles, coumarins, or sulfonamides have been shown to exhibit synergistic cytotoxic effects in cancer cells. ijsat.org The rationale behind this strategy is to target multiple biological pathways simultaneously, which can lead to improved efficacy and a reduced likelihood of drug resistance. mdpi.combohrium.com The bromine atom on the pyrimidine ring provides a convenient attachment point for linkers that connect the pyrimidine-urea scaffold to other molecular entities.

Emerging Methodologies and Unexplored Chemical Space for Bromo-Pyrimidinyl Ureas

The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed to access novel chemical space. For bromo-pyrimidinyl ureas, emerging techniques such as flow chemistry, microwave-assisted synthesis, and multicomponent reactions offer opportunities to streamline their synthesis and explore a wider range of derivatives. researchgate.net These methods often lead to higher yields, shorter reaction times, and improved sustainability profiles compared to traditional batch processes.

The exploration of unexplored chemical space involves the design and synthesis of molecules with novel structural features and functionalities. amazonaws.comnih.govchemrxiv.org For bromo-pyrimidinyl ureas, this could involve the introduction of unconventional substituents, the synthesis of macrocyclic structures, or the development of new types of hybrid molecules. Computational methods, such as virtual screening and molecular modeling, can play a crucial role in identifying promising new areas of chemical space to explore. arxiv.org The vastness of the chemical universe, estimated to contain billions of possible small molecules, suggests that there are many novel bromo-pyrimidinyl urea derivatives yet to be discovered. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.